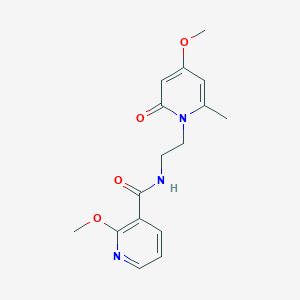

2-methoxy-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-methoxy-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)nicotinamide is a useful research compound. Its molecular formula is C16H19N3O4 and its molecular weight is 317.345. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Utilization in Biological Systems

Studies have shown the utilization of nicotinamide derivatives by mammals, insects, and bacteria, highlighting their role against pellagra and their metabolic transformation within the mammalian body. For instance, Ellinger, Fraenkel, and Abdel Kader (1947) explored the activity of various nicotinamide compounds, including methochloride, pyridine, and others against pellagra, and their metabolic transformation, such as the formation of nicotinamide methochloride in the mammalian body (Ellinger, Fraenkel, & Abdel Kader, 1947).

Chemical Properties and Reactions

Research on the chemical properties and reactions of nicotinamide derivatives provides insights into their structural characteristics and potential applications. For example, Cobo, Glidewell, Low, and Orozco (2008) analyzed the molecular structures of ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate and its analogs, demonstrating their polarized electronic structures and different crystal structures despite similar molecular conformations (Cobo et al., 2008).

Synthesis and Applications

Further studies have delved into the synthesis of nicotinamide and nicotinic acid derivatives, showcasing methods for producing these compounds and their potential applications. Abdel-Aziz (2007) described a Lewis acid-promoted nucleophilic displacement reaction that facilitates the preparation of nicotinamide and nicotinic acid derivatives, indicating a mechanism that could be applied in various synthetic applications (Abdel-Aziz, 2007).

Enzymatic Activity and Inhibition

Research on nicotinamide N-methyltransferase (NNMT) activity, which catalyzes the N-methylation of nicotinamide and related compounds, has significant implications for understanding metabolic pathways and potential therapeutic targets. Rini, Szumlanski, Guerciolini, and Weinshilboum (1990) developed an assay for human liver NNMT, contributing to the understanding of its biochemical properties and individual variation, which may have implications for toxicity and therapeutic efficacy of pyridine compounds (Rini et al., 1990).

Corrosion Inhibition

Nicotinamide derivatives have also been studied for their corrosion inhibition effects, as indicated by Chakravarthy, Mohana, and Kumar (2014), who investigated the adsorption behavior and efficiency of these compounds in protecting mild steel in hydrochloric acid solution. This research opens avenues for industrial applications in corrosion protection (Chakravarthy, Mohana, & Kumar, 2014).

Mechanism of Action

Target of Action

The primary target of the compound 2-methoxy-N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]pyridine-3-carboxamide is the Histone Methyltransferase EZH2 . EZH2 is the catalytic engine of the Polycomb Repressive Complex 2 (PRC2), a multimeric protein complex that plays a major role in transcriptional silencing .

Mode of Action

The compound interacts with its target, EZH2, by inhibiting its function. EZH2 catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the ε-NH2 group of lysine 27 on histone 3 (H3K27), resulting in trimethylation of H3K27 (H3K27me3) and subsequent silencing of targeted genes . The compound 2-methoxy-N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]pyridine-3-carboxamide inhibits this process, thereby preventing the silencing of targeted genes .

Biochemical Pathways

The inhibition of EZH2 by 2-methoxy-N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]pyridine-3-carboxamide affects the biochemical pathway of transcriptional silencing. This results in the prevention of the installation of methylation marks on H3K27, thereby disrupting the modification of chromatin structure that serves to repress transcription .

Pharmacokinetics

The compound demonstrates robust antitumor effects in a karpas-422 xenograft model when dosed at 160 mg/kg bid , suggesting it has favorable bioavailability.

Result of Action

The molecular and cellular effects of the action of 2-methoxy-N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]pyridine-3-carboxamide include the prevention of trimethylation of H3K27 and the subsequent silencing of targeted genes . This disruption of the normal function of EZH2 can lead to changes in gene expression that may have therapeutic effects in certain malignancies .

Biochemical Analysis

Biochemical Properties

It has been suggested that it may interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

It is hypothesized that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies are being conducted to understand its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2-methoxy-N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]pyridine-3-carboxamide vary with different dosages in animal models. Studies are being conducted to understand any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It is believed to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is hypothesized that it may interact with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is believed that it may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name |

2-methoxy-N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4/c1-11-9-12(22-2)10-14(20)19(11)8-7-17-15(21)13-5-4-6-18-16(13)23-3/h4-6,9-10H,7-8H2,1-3H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEHVWBSFFACNTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1CCNC(=O)C2=C(N=CC=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-{[Bis(2-hydroxyethyl)amino]sulfonyl}-4-methylphenyl)acrylic acid](/img/structure/B2608252.png)

![1-[4-[Bromo(difluoro)methyl]pyrimidin-2-yl]cyclobutan-1-amine;hydrochloride](/img/structure/B2608259.png)

![2-(1,3-Benzothiazol-2-yl)-3-[(2,4-difluorophenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2608261.png)

![1-phenyl-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2608263.png)

![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2608265.png)

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethyl-6-oxopyridazine-3-carboxamide](/img/structure/B2608267.png)

![2-(2-fluorophenoxy)-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2608271.png)

![2-{[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2608275.png)